molecular formula C12H14N2O3 B1377310 Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 1375900-45-0

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1377310
CAS No.: 1375900-45-0
M. Wt: 234.25 g/mol
InChI Key: MLLYUWSDLZJMSV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, a series of novel triazole-pyrimidine-based compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

Scientific Research Applications

Tautomerism and Structural Analysis

Research has identified tautomerism and structural characteristics of derivatives of Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. For instance, a study by Chapman (1966) revealed the tautomeric mixture of unsaturated and saturated esters of a closely related compound, emphasizing the significance of understanding structural dynamics in chemical synthesis and identification (Chapman, 1966).

Synthetic Applications

This compound has been utilized in synthetic chemistry for creating a variety of novel compounds. For example, Zhu et al. (2003) demonstrated its use in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu et al., 2003).

Anticancer Activity

One of the significant applications of this compound derivatives is in the field of anticancer research. Ahmed et al. (2020) synthesized new quinoxaline derivatives and evaluated their EGFR-TK inhibition and anticancer activity. Some compounds exhibited noteworthy anti-proliferative effects, suggesting potential as anticancer agents (Ahmed et al., 2020).

Antimicrobial Activity

The compound and its derivatives have been explored for antimicrobial properties as well. Moustafa and Elossaily (2002) reported on the synthesis and antimicrobial activity of novel compounds derived from ethyl-3-mercaptoquinoxaline-2-carboxylate, indicating their potential as antibacterial and antifungal agents (Moustafa & Elossaily, 2002).

Crystal Structure Analysis

Studies have also focused on the crystal structure analysis of this compound derivatives, providing insights into their molecular configurations and potential for further chemical modifications. For instance, Kurbanova et al. (2009) determined the crystal structures of specific derivatives, contributing to the understanding of their chemical behavior and reactivity (Kurbanova et al., 2009).

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, Ethyl 2-methyl-3-oxo-3-phenylpropanoate has hazard statements H302-H315-H319-H335 .

Future Directions

The future directions of research on similar compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)8-4-5-9-10(6-8)14-11(15)7(2)13-9/h4-7,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYUWSDLZJMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 2
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 3
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 4
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 5
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 6
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

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